5-methoxy-2-methylisoquinolin-1(2H)-one
Description
5-Methoxy-2-methylisoquinolin-1(2H)-one (CAS: 118313-35-2) is a heterocyclic compound with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol . Structurally, it features a methoxy group at position 5 and a methyl group at position 2 of the isoquinolinone scaffold. This compound belongs to the isoquinolinone family, which is notable for its prevalence in bioactive molecules, including antitumor and antimicrobial agents .
Properties
IUPAC Name |
5-methoxy-2-methylisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-7-6-8-9(11(12)13)4-3-5-10(8)14-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKZEMKDFHBIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-methylisoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylisoquinoline and methoxy-substituted benzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Cyclization: The intermediate compound is then cyclized under acidic or basic conditions to form the final product, 5-methoxy-2-methylisoquinolin-1(2H)-one.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical properties of isoquinolinones are highly dependent on substituent type and position. Below is a comparative table of key derivatives:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 6-chloro derivative () exhibits higher molecular weight and polarity compared to the methoxy-methyl analog, likely influencing solubility and receptor interactions.
- Hydrogen Bonding: The hydroxyphenyl derivative () can form intramolecular hydrogen bonds, enhancing stability and bioavailability compared to non-polar methyl/methoxy groups.
- Synthetic Accessibility: Transition metal-free methods (e.g., t-BuOK catalysis) enable greener synthesis of isoquinolinones compared to metal-dependent protocols .
Biological Activity
5-Methoxy-2-methylisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family. It has garnered attention in recent years for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of 5-methoxy-2-methylisoquinolin-1(2H)-one is , with a molecular weight of 175.21 g/mol. The compound appears as a white to off-white solid and is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Antimicrobial Activity
Research indicates that 5-methoxy-2-methylisoquinolin-1(2H)-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/mL |
| Escherichia coli | 62.5 µg/mL |
| Acinetobacter baumannii | 40 µg/mL |
These findings suggest that the compound may disrupt bacterial cell membranes or inhibit critical enzymes involved in bacterial metabolism .
Anticancer Properties
The anticancer potential of 5-methoxy-2-methylisoquinolin-1(2H)-one has also been explored. Studies indicate that it may inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes associated with inflammation and cancer progression . The mechanisms through which this compound exerts its effects may involve:
- Inhibition of cell proliferation : It has been shown to reduce the viability of various cancer cell lines.
- Induction of apoptosis : The compound may trigger programmed cell death in cancerous cells.
The biological activity of 5-methoxy-2-methylisoquinolin-1(2H)-one is thought to be mediated through specific molecular interactions. Preliminary molecular docking studies suggest that it may bind to various biological targets, potentially inhibiting critical pathways involved in disease processes.
Case Studies
Several case studies have investigated the effects of 5-methoxy-2-methylisoquinolin-1(2H)-one on different biological systems:
- Antimicrobial Efficacy : A study conducted by Chang et al. evaluated the antimicrobial activity against a panel of pathogens and found significant inhibition in growth, supporting its potential as a therapeutic agent .
- Cancer Cell Line Studies : Research on human cancer cell lines demonstrated that treatment with 5-methoxy-2-methylisoquinolin-1(2H)-one led to a significant decrease in cell viability, particularly in breast and colon cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
